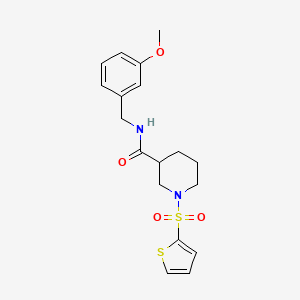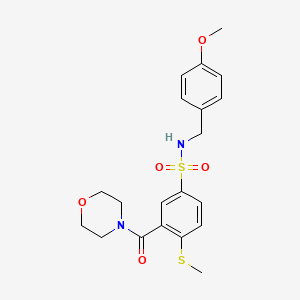![molecular formula C17H17N3O B4777745 4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4777745.png)
4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Descripción general
Descripción
4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as BPO-27, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, 4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation, catalysis, and drug delivery. In environmental science, 4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its ability to remove heavy metals from contaminated water.
Mecanismo De Acción
The mechanism of action of 4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the activity of certain kinases, such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have several biochemical and physiological effects. In cancer cells, 4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine inhibits cell proliferation and induces apoptosis. It also has anti-inflammatory effects by inhibiting the production of certain cytokines. In addition, 4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of interest is its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Another area of interest is the development of new MOFs using 4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine as a precursor. Additionally, further studies are needed to fully understand the mechanism of action of 4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine and its potential side effects.
Propiedades
IUPAC Name |
5-(4-butylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14/h5-12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQOREMWRDVZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine](/img/structure/B4777664.png)
![1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(3-methylbenzyl)piperazine](/img/structure/B4777667.png)
![N-cyclopentyl-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4777676.png)

![4-(2-ethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4777690.png)
![4-[3-(4-methylphenoxy)propyl]morpholine](/img/structure/B4777706.png)
![methyl 4-[(3,4-dimethoxybenzoyl)amino]-3-methylbenzoate](/img/structure/B4777714.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4777718.png)
![4-({2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B4777724.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4777726.png)
![6-amino-4-(1-methyl-1H-pyrazol-3-yl)-3-(pentafluoroethyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4777729.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4777733.png)
![N-(4-cyanophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4777743.png)
